molecular formula C17H17ClN2 B12626931 2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride CAS No. 1170814-17-1

2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride

Cat. No.: B12626931
CAS No.: 1170814-17-1
M. Wt: 284.8 g/mol
InChI Key: KFNWOCOGCCCMPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .

Properties

CAS No.

1170814-17-1

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

5,8-dimethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-11-8-9-12(2)16-14(11)10-15(17(18)19-16)13-6-4-3-5-7-13;/h3-10H,1-2H3,(H2,18,19);1H

InChI Key

KFNWOCOGCCCMPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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